2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C24H20BrN3O5. This compound is known for its unique structure, which includes a methoxy group, a bromobenzoate group, and a carbohydrazonoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps. The starting materials typically include 2-methoxyphenol, 4-toluidine, and 3-bromobenzoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
769153-31-3 |
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Molecular Formula |
C24H20BrN3O5 |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H20BrN3O5/c1-15-6-9-19(10-7-15)27-22(29)23(30)28-26-14-16-8-11-20(21(12-16)32-2)33-24(31)17-4-3-5-18(25)13-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
WYIYCAMGUFCZKK-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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